An In-depth Technical Guide to the Chemical Properties of Methyl 11-oxo-9-undecenoate
An In-depth Technical Guide to the Chemical Properties of Methyl 11-oxo-9-undecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 11-oxo-9-undecenoate is a polyfunctional long-chain fatty acid methyl ester. Its structure, featuring a terminal aldehyde, a conjugated double bond, and a methyl ester group, suggests a potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of Methyl 11-oxo-9-undecenoate, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related structural analogs and computational predictions to offer a thorough profile.
Chemical and Physical Properties
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 53613-55-1 | NIST WebBook[1][2] |
| Molecular Formula | C₁₂H₂₀O₃ | NIST WebBook[1][2] |
| Molecular Weight | 212.2854 g/mol | NIST WebBook[1][2] |
| IUPAC Name | methyl 11-oxoundec-9-enoate | PubChem |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 212.141245 g/mol | PubChem |
| Monoisotopic Mass | 212.141245 g/mol | PubChem |
| Topological Polar Surface Area | 43.4 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 197 | PubChem |
Table 3: Estimated Physical Properties
| Property | Estimated Value | Basis for Estimation |
| Boiling Point | ~300-330 °C | Based on boiling points of C12-C18 fatty acid methyl esters. The atmospheric boiling point of biodiesel (C16-C18 FAMEs) generally ranges from 330 to 357°C. Shorter C12 esters will have a slightly lower boiling point. |
| Melting Point | < 0 °C | Unsaturated fatty acid methyl esters generally have lower melting points than their saturated counterparts. The presence of a cis-double bond introduces a kink in the chain, hindering crystal lattice formation. |
| Density | ~0.87-0.89 g/cm³ | Based on the density of other C12 fatty acid methyl esters. |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform). Insoluble in water. | General solubility characteristics of long-chain fatty acid methyl esters. The long hydrocarbon tail dominates the molecule's polarity. |
Experimental Protocols
Proposed Synthesis of Methyl 11-oxo-9-undecenoate
The synthesis of Methyl 11-oxo-9-undecenoate can be approached through a multi-step process, adapting known procedures for the synthesis of unsaturated oxo-esters. A plausible synthetic route is outlined below.
Workflow for the Synthesis and Characterization of Methyl 11-oxo-9-undecenoate
Caption: A proposed workflow for the synthesis and subsequent purification and characterization of Methyl 11-oxo-9-undecenoate.
Detailed Methodology:
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Step 1: Synthesis of Methyl 11-hydroxyundecanoate
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Reaction: Start with a suitable C11 precursor, such as 11-bromoundecanoic acid.
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Esterification: Convert the carboxylic acid to its methyl ester using a standard method like Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).
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Hydroxylation: Convert the bromo group to a hydroxyl group via nucleophilic substitution with a hydroxide source (e.g., NaOH or KOH) in an aqueous-organic solvent mixture.
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Step 2: Oxidation to Methyl 11-oxoundecanoate
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Reaction: The primary alcohol is oxidized to an aldehyde.
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Reagents: Use a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) are suitable choices.
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Procedure (Swern Oxidation):
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C.
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Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM.
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Add a solution of Methyl 11-hydroxyundecanoate in DCM dropwise.
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Stir for 30-60 minutes at -78 °C.
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Add triethylamine and allow the reaction to warm to room temperature.
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Quench the reaction with water and perform a standard aqueous workup.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Step 3: Introduction of the C9-C10 Double Bond
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Reaction: Formation of an α,β-unsaturated aldehyde. This can be achieved via several methods, including a Wittig-type reaction or a selenoxide elimination protocol.
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Procedure (Selenoxide Elimination):
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Deprotonate the α-carbon to the aldehyde using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate.
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Quench the enolate with an electrophilic selenium reagent, such as phenylselenyl bromide (PhSeBr).
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Isolate the α-selenyl aldehyde.
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Oxidize the selenium to a selenoxide using an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at low temperature.
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The selenoxide will undergo a syn-elimination upon warming to room temperature to yield the α,β-unsaturated aldehyde, Methyl 11-oxo-9-undecenoate.
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Purification and Characterization
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Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Characterization: The structure and purity of the final product should be confirmed by:
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¹H and ¹³C NMR Spectroscopy: To confirm the presence of the methyl ester, the aldehyde, the double bond, and the correct carbon skeleton.
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Mass Spectrometry (GC-MS or high-resolution MS): To confirm the molecular weight and fragmentation pattern.
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FTIR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (C=O of the ester and aldehyde, C=C of the alkene).
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Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for Methyl 11-oxo-9-undecenoate, the activities of structurally related fatty acid methyl esters (FAMEs) can provide insights into its potential roles.
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Peroxisome Proliferator-Activated Receptors (PPARs) Activation: Some fatty acid esters, such as methyl palmitate, have been identified as naturally occurring ligands and activators of PPARs. These nuclear receptors are key regulators of lipid metabolism and glucose homeostasis. It is plausible that Methyl 11-oxo-9-undecenoate could also interact with and modulate the activity of PPARs.
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Antimicrobial and Antioxidant Properties: Various long-chain unsaturated fatty acid esters have demonstrated antimicrobial and antioxidant activities. For instance, 11-octadecenoic acid methyl ester has reported antioxidant and antimicrobial properties. The electrophilic nature of the α,β-unsaturated aldehyde moiety in Methyl 11-oxo-9-undecenoate could also impart reactivity towards biological nucleophiles, potentially leading to antimicrobial or cytotoxic effects.
Logical Relationship of FAMEs to PPAR Activation and Metabolic Regulation
